molecular formula C9H9Br2F B1443319 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene CAS No. 1057678-67-7

4-Bromo-1-(3-bromopropyl)-2-fluorobenzene

Cat. No. B1443319
M. Wt: 295.97 g/mol
InChI Key: VXTDJSZETOWXRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy .


Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. It includes the type of reaction (e.g., substitution, addition, elimination), the reaction conditions, and the products formed .


Physical And Chemical Properties Analysis

This includes the study of the compound’s physical properties (e.g., melting point, boiling point, density) and chemical properties (e.g., reactivity, stability). It also includes its solubility in different solvents and its spectral data .

Scientific Research Applications

1. Electrochemical Bromofunctionalization of Alkenes

  • Application Summary: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
  • Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
  • Results or Outcomes: The research demonstrated that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .

2. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Application Summary: This research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Methods of Application: The research does not provide specific details on the methods of application or experimental procedures .
  • Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

3. Preparation of Monobrominated Biphenyl

  • Application Summary: This research involves the preparation of monobrominated biphenyl via the Gomberg-Bachmann reaction . Monobrominated biphenyls are useful building blocks in organic synthesis .
  • Methods of Application: The research does not provide specific details on the methods of application or experimental procedures .
  • Results or Outcomes: The research does not provide specific details on the results or outcomes .

4. Synthesis of Halofunctionalized Gem-Difluoalkenes

  • Application Summary: This research reports the halofunctionalizations of gem-difluoalkenes . Halofunctionalized gem-difluoalkenes are useful building blocks in organic synthesis .
  • Methods of Application: The research does not provide specific details on the methods of application or experimental procedures .
  • Results or Outcomes: The research does not provide specific details on the results or outcomes .

5. Preparation of Monobrominated Biphenyl

  • Application Summary: This research involves the preparation of monobrominated biphenyl via the Gomberg-Bachmann reaction . Monobrominated biphenyls are useful building blocks in organic synthesis .
  • Methods of Application: The research does not provide specific details on the methods of application or experimental procedures .
  • Results or Outcomes: The research does not provide specific details on the results or outcomes .

6. Halofunctionalizations of Gem-Difluoalkenes

  • Application Summary: This research reports the halofunctionalizations of gem-difluoalkenes . Halofunctionalized gem-difluoalkenes are useful building blocks in organic synthesis .
  • Methods of Application: The research does not provide specific details on the methods of application or experimental procedures .
  • Results or Outcomes: The research does not provide specific details on the results or outcomes .

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes its safety data sheet (SDS), which provides information on handling, storage, and disposal .

Future Directions

This involves the potential applications and research directions of the compound. It includes its use in the synthesis of other compounds and its role in various industries .

properties

IUPAC Name

4-bromo-1-(3-bromopropyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2F/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTDJSZETOWXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700691
Record name 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(3-bromopropyl)-2-fluorobenzene

CAS RN

1057678-67-7
Record name 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057678-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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